

Fosgonimeton: A Technical Deep Dive into Brain Penetration and Target Engagement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgonimeton (ATH-1017) is an investigational small molecule designed as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. This system is crucial for neuronal health, survival, and regeneration.^{[1][2]} In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where this pathway may be impaired, fosgonimeton is being explored for its potential to restore neuronal function and slow disease progression.^{[1][3][4]} A critical aspect of its therapeutic potential hinges on its ability to cross the blood-brain barrier and engage its target within the central nervous system (CNS). This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the brain penetration and target engagement of fosgonimeton.

Brain Penetration: Preclinical Evidence

Fosgonimeton is a prodrug that is rapidly converted to its active metabolite, fosgo-AM (ATH-1001), in plasma.^{[1][5]} Preclinical studies in rodent models have demonstrated that while the prodrug itself is not detected in the brain, the active metabolite, fosgo-AM, readily crosses the blood-brain barrier.^[1]

Table 1: Preclinical Brain Distribution of Fosgonimeton's Active Metabolite (fosgo-AM)

Species	Administration Route	Dose	Time Point	Brain Region	Concentration (fosgo-AM)
Mouse	Intravenous (IV)	5 mg/kg	0.16 hours	Whole Brain	Detectable
Rat	Subcutaneous (SC)	12 mg/kg	0.16, 0.5, and 1 hour	Various (see below)	Cmax observed at 0.5 hours

Data compiled from preclinical studies. Specific concentration values were not publicly available.

In rats, fosgo-AM was detected in multiple brain regions, including the striatum, olfactory bulb, hippocampus, cerebellum, cerebral cortex, and brainstem, confirming broad distribution throughout the CNS.

Target Engagement: Clinical Evidence

In human studies, the brain penetration and target engagement of fosgonimeton are supported by pharmacodynamic assessments, primarily quantitative electroencephalography (qEEG) and event-related potential (ERP) P300 latency.[3][6][7]

Quantitative Electroencephalography (qEEG)

Fosgonimeton has been shown to induce a rapid and sustained increase in gamma power in the qEEG of healthy volunteers and patients with Alzheimer's disease.[3][6] Gamma oscillations are associated with higher cognitive functions, and their induction suggests that fosgonimeton is engaging with and modulating neuronal circuits in the brain.[3][6] This effect was observed across a dose range of 20 mg to 90 mg.[7]

Event-Related Potential (ERP) P300 Latency

The P300 is an ERP component related to cognitive processes such as attention and working memory.[7][8][9][10][11] In individuals with cognitive impairment, the latency of the P300 is often delayed.[8] Fosgonimeton has demonstrated a statistically significant normalization of

ERP P300 latency in patients with Alzheimer's disease, indicating an enhancement of synaptic function and cognitive processing speed.[3][4][6]

Table 2: Clinical Pharmacodynamic Data for Fosgonimeton

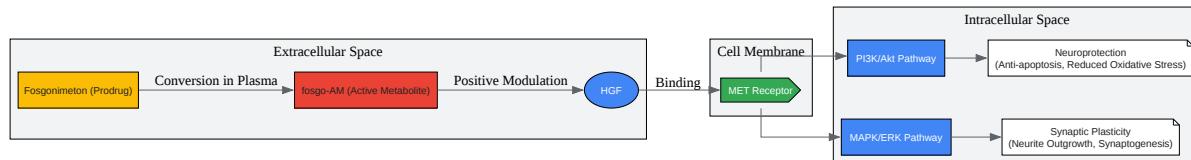
Study Phase	Population	Dose	Primary Outcome Measure	Result	p-value
Phase 1	Alzheimer's Disease	40 mg	ERP P300 Latency Normalization	Statistically significant effect toward normalization	0.027
Phase 2 (ACT-AD)	Mild-to-moderate Alzheimer's Disease (Monotherapy)	40 mg	Change in ERP P300 Latency	-28 milliseconds	Not statistically significant for the full study population
Phase 2 (ACT-AD)	Mild-to-moderate Alzheimer's Disease (Monotherapy)	40 mg	Change in ADAS-Cog11	-3.3 points	Not statistically significant

Data from Phase 1 and Phase 2 clinical trials.[4][6]

Plasma Biomarkers

In the Phase 2 ACT-AD study, fosgonimeton treatment led to a statistically significant reduction in plasma neurofilament light chain (NfL), a marker of neurodegeneration.[12] Reductions in plasma pTau217, a key biomarker for Alzheimer's disease pathology, have also been observed. These changes in peripheral biomarkers are indicative of a downstream biological effect of fosgonimeton within the CNS.

Table 3: Plasma Biomarker Changes with Fosgonimeton Treatment

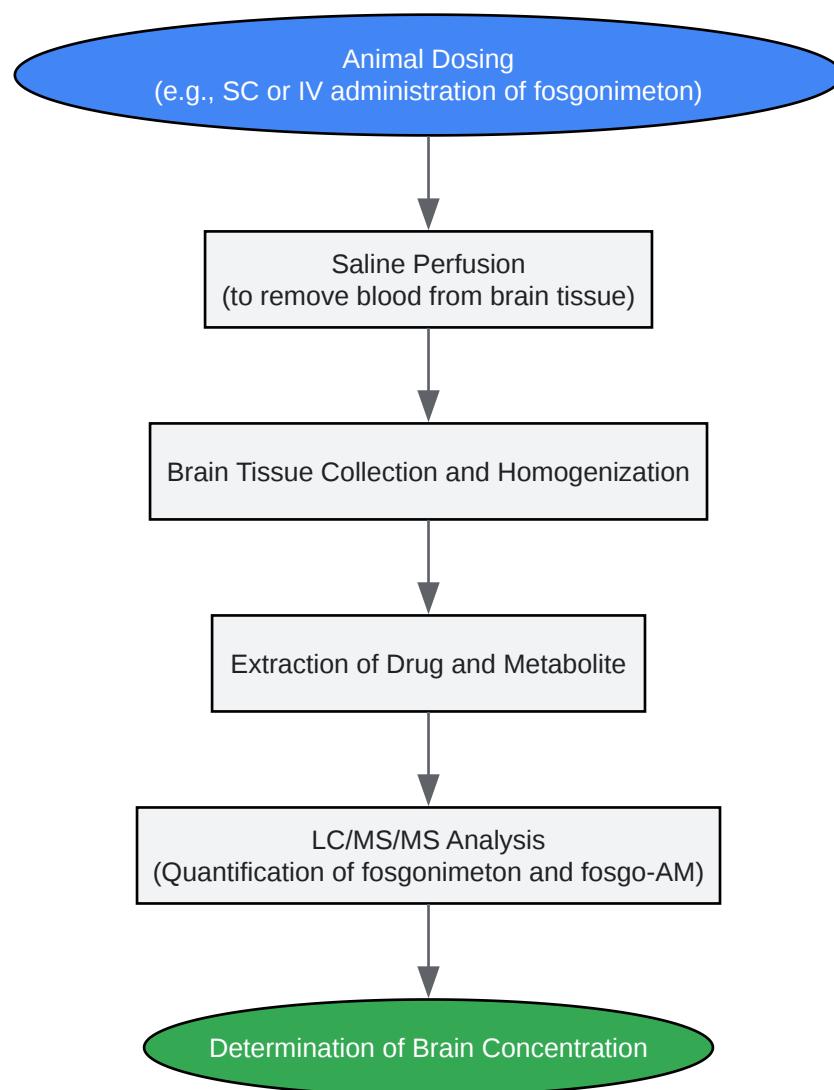

Biomarker	Change from Baseline vs. Placebo	p-value
Neurofilament Light Chain (NfL)	-7.9 pg/mL	0.0059
pTau217	-0.12 pg/mL	<0.01
Glial Fibrillary Acidic Protein (GFAP)	Directionally favorable improvement	0.312
A β 42/40 ratio	Directionally favorable improvement	0.064

Data from the Phase 2 ACT-AD study.[\[12\]](#)

Signaling Pathway and Experimental Workflows

HGF/MET Signaling Pathway

Fosgonimeton's mechanism of action is centered on the positive modulation of the HGF/MET signaling pathway. Its active metabolite, fosgo-AM, enhances the interaction between HGF and its receptor, MET.[\[5\]](#) This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival, growth, and plasticity.[\[5\]](#) In preclinical models of Alzheimer's disease, activation of this pathway by fosgonimeton has been shown to protect neurons from amyloid-beta induced toxicity, reduce tau hyperphosphorylation, and mitigate mitochondrial stress.[\[13\]](#)[\[14\]](#)[\[15\]](#)

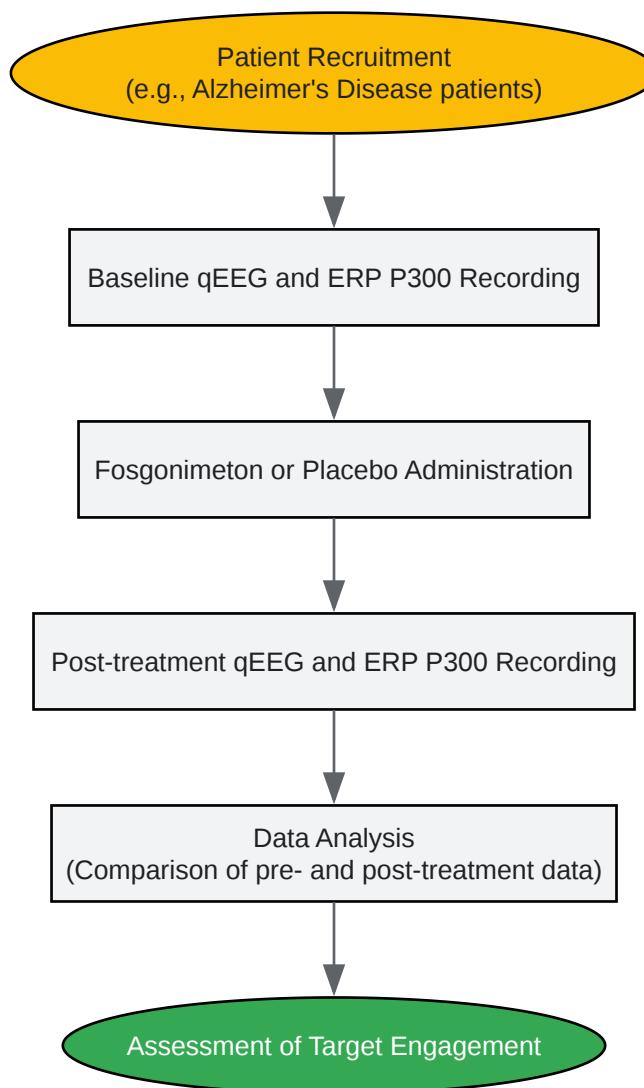


[Click to download full resolution via product page](#)

Caption: HGF/MET signaling pathway modulated by fosgonimeton.

Experimental Workflow: Preclinical Brain Penetration Assessment

The assessment of fosgonimeton's brain penetration in preclinical models typically follows a standardized workflow involving systemic administration and subsequent analysis of brain tissue.



[Click to download full resolution via product page](#)

Caption: Workflow for preclinical brain penetration studies.

Experimental Workflow: Clinical Target Engagement Assessment

In clinical trials, target engagement is assessed using non-invasive neurophysiological techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. athira.com [athira.com]

- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Athira Pharma Announces Topline Results from ACT-AD Phase 2 [globenewswire.com]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. TMSi — an Artinis company — What is the P300 in Event-Related Potentials (ERPs)? [tmsi.artinis.com]
- 8. P300 - NeuRA Library [library.neura.edu.au]
- 9. mentalab.com [mentalab.com]
- 10. Event-related potential: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P300 wave of the human event-related potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. neurologylive.com [neurologylive.com]
- 14. Athira Pharma Presents Preclinical Data Highlighting Fosgonimeton's Neuroprotective Effects Against Amyloid- β -Induced Pathological Alterations and Neuroinflammation in Models of Alzheimer's Disease | Athira Pharma [investors.athira.com]
- 15. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer's Disease [drug-dev.com]
- To cite this document: BenchChem. [Fosgonimeton: A Technical Deep Dive into Brain Penetration and Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10860400#brain-penetration-and-target-engagement-of-fosgonimeton>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com